molecular formula C42H46O23 B12384374 [(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B12384374
M. Wt: 918.8 g/mol
InChI Key: GDGHRGLYLYVORH-WNVRFBMYSA-N
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Description

The compound “[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate” is a complex organic molecule characterized by multiple hydroxyl groups, aromatic rings, and glycosidic linkages. This compound is likely to be a derivative of natural products, possibly flavonoids or polyphenols, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would typically involve multiple steps, including:

    Protection and Deprotection of Hydroxyl Groups: To control the reactivity of the multiple hydroxyl groups.

    Glycosylation Reactions: To form the glycosidic bonds between sugar moieties and the aglycone part.

    Oxidation and Reduction Reactions: To introduce or modify functional groups such as hydroxyl and carbonyl groups.

    Coupling Reactions: To link different parts of the molecule, such as the aromatic rings and sugar units.

Industrial Production Methods

Industrial production would likely involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of biocatalysts or engineered microorganisms to facilitate specific steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or sugar moieties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as acids or bases for glycosylation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Antioxidant Activity: Due to the presence of multiple hydroxyl groups, the compound may exhibit significant antioxidant properties.

    Enzyme Inhibition: It could act as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms or as a lead compound for drug development.

Medicine

    Therapeutic Potential: The compound may have potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

    Natural Product Derivatives: It could be used in the development of natural product-based pharmaceuticals, nutraceuticals, or cosmetics.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example:

    Antioxidant Activity: It may neutralize free radicals by donating hydrogen atoms or electrons.

    Enzyme Inhibition: It could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties.

    Rutin: Another glycosylated flavonoid with comparable biological activities.

    Epicatechin: A polyphenol with antioxidant and enzyme inhibitory properties.

Uniqueness

The uniqueness of the compound lies in its specific structure, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C42H46O23

Molecular Weight

918.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C42H46O23/c1-14-28(49)32(53)34(55)40(59-14)61-18-11-23(47)27-24(12-18)62-37(17-5-7-20(44)22(46)10-17)39(31(27)52)65-42-36(57)38(29(50)15(2)60-42)64-41-35(56)33(54)30(51)25(63-41)13-58-26(48)8-4-16-3-6-19(43)21(45)9-16/h3-12,14-15,25,28-30,32-36,38,40-47,49-51,53-57H,13H2,1-2H3/b8-4+/t14-,15-,25+,28-,29-,30+,32+,33-,34+,35+,36+,38+,40-,41-,42-/m0/s1

InChI Key

GDGHRGLYLYVORH-WNVRFBMYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O

Origin of Product

United States

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